molecular formula C14H9BrN2 B11788138 7-Bromo-3-phenylcinnoline

7-Bromo-3-phenylcinnoline

Cat. No.: B11788138
M. Wt: 285.14 g/mol
InChI Key: FBPRFIXNNLLZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-phenylcinnoline is an organic compound with the molecular formula C14H9BrN2. It belongs to the class of cinnoline derivatives, which are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-phenylcinnoline typically involves the bromination of 3-phenylcinnoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the cinnoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-phenylcinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Bromo-3-phenylcinnoline in biological systems involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 7-Phenylethynylcinnoline
  • 7-Azidocinnoline
  • 7-Nitrocinnoline

Comparison: 7-Bromo-3-phenylcinnoline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its analogs, such as 7-phenylethynylcinnoline and 7-azidocinnoline, the bromine derivative may exhibit different pharmacokinetic properties and biological activities .

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

7-bromo-3-phenylcinnoline

InChI

InChI=1S/C14H9BrN2/c15-12-7-6-11-8-13(16-17-14(11)9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

FBPRFIXNNLLZEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C=C(C=CC3=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.